N-cyclopropylpiperidine-4-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropylpiperidine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with piperidine-4-carboxylic acid derivatives . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Substitution: This compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
N-cyclopropylpiperidine-4-carboxamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Its applications include:
Proteomics Research: Used as a reagent for studying protein interactions and functions.
Medicinal Chemistry: Investigated for its potential therapeutic properties and as a building block for drug design.
Biological Studies: Employed in the study of enzyme mechanisms and metabolic pathways.
Industrial Applications: Utilized in the synthesis of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclopropylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-cyclopropylpiperidine-4-carboxylate: Similar in structure but with an ester group instead of an amide.
N-cyclopropylpiperidine-4-carboxylic acid: Contains a carboxylic acid group instead of an amide.
N-cyclopropylpiperidine-4-carboxaldehyde: Features an aldehyde group in place of the amide.
Uniqueness
N-cyclopropylpiperidine-4-carboxamide is unique due to its specific amide functional group, which imparts distinct chemical and biological properties . This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
N-cyclopropylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(11-8-1-2-8)7-3-5-10-6-4-7/h7-8,10H,1-6H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXILHPPCMZNEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.